

Carboprost Methyl's effect on uterine and bronchial smooth muscle

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Compound of Interest

Compound Name: Carboprost Methyl

Cat. No.: B154192

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An In-depth Technical Guide on the Core Effects of **Carboprost Methyl** on Uterine and Bronchial Smooth Muscle

Introduction

Carboprost, also known as 15-methyl prostaglandin F₂α, is a synthetic structural analog of the naturally occurring prostaglandin F₂α (PGF₂α).[1][2][3] The methylation at the C-15 position makes Carboprost resistant to metabolic degradation, prolonging its biological activity.[4] It is most commonly available as Carboprost tromethamine, a salt form used for intramuscular administration.[4] Clinically, Carboprost is a potent oxytocic agent used to stimulate strong uterine contractions, primarily for the management of postpartum hemorrhage due to uterine atony and for the termination of pregnancy. Its mechanism of action involves agonism at the prostaglandin F (FP) receptor. While highly effective for its intended uterine effects, Carboprost also exerts influence on other smooth muscle tissues, notably causing bronchoconstriction as a significant side effect. This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and physiological effects of Carboprost on both uterine and bronchial smooth muscle, supported by quantitative data and experimental protocols.

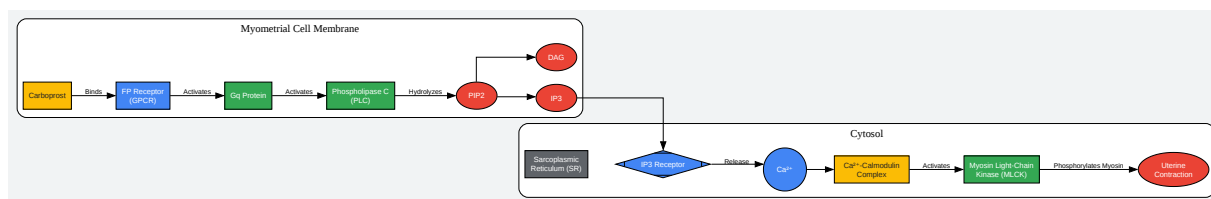
Effect on Uterine Smooth Muscle

Carboprost is a potent stimulant of the myometrium, inducing contractions that are similar in nature to those observed during full-term labor. This uterotonic effect is the basis for its primary clinical applications.

Mechanism of Action and Signaling Pathway

The contractile effect of Carboprost on uterine smooth muscle is initiated by its binding to the prostaglandin F receptor (FP receptor), a class A G-protein coupled receptor (GPCR). The FP receptor is coupled to the Gq subtype of G-protein. The activation of this signaling cascade proceeds as follows:

- **Receptor Binding:** Carboprost binds to and activates the FP receptor on the surface of myometrial cells.
- **Gq Protein Activation:** The activated receptor catalyzes the exchange of GDP for GTP on the α -subunit of the associated Gq protein.
- **Phospholipase C (PLC) Activation:** The activated Gq- α subunit dissociates and activates the enzyme Phospholipase C (PLC).
- **Second Messenger Production:** PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Calcium Release:** IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) ions into the cytosol.
- **Muscle Contraction:** The rapid increase in intracellular Ca^{2+} concentration is the critical step for muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in forceful smooth muscle contraction.
- **Sustained Contraction:** DAG, the other second messenger, activates Protein Kinase C (PKC), which contributes to sustained muscle contraction by enhancing the calcium sensitivity of the contractile apparatus.



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Caption: Signaling pathway of Carboprost-induced uterine smooth muscle contraction.

Quantitative Data Presentation

The following table summarizes the contractile potency of Carboprost on myometrial tissue from in vitro studies. Potency is expressed as pEC50, which is the negative logarithm of the molar concentration that produces 50% of the maximum response (EC50). A higher pEC50 value indicates greater potency.

Agent	Tissue Source	Condition	Potency (pEC50)	Maximal Response (Emax)	Reference(s)
Carboprost	Late-pregnancy rat myometrium	Control (PSS)	6.81 ± 0.25	Not significantly different from Oxytocin	
Carboprost	Late-pregnancy rat myometrium	OXTR Desensitized	7.74 ± 0.56	Not significantly different from Oxytocin	
Carboprost	Human pregnant myometrium	Control	Potency less than Oxytocin	Mean contractile force not different from Oxytocin	

Experimental Protocols

The in vitro effects of Carboprost on uterine smooth muscle are typically evaluated using an organ bath assay.

Objective: To determine the concentration-response relationship of Carboprost on uterine muscle contractility.

Methodology:

- **Tissue Preparation:** Myometrial biopsies are obtained from consenting patients undergoing cesarean section or from laboratory animals (e.g., late-pregnancy rats). The tissue is immediately placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
- **Dissection:** Fine strips of myometrium (e.g., 2 mm wide x 7 mm long) are carefully dissected, ensuring the muscle fibers are aligned with the long axis of the strip.

- **Mounting:** Each tissue strip is mounted in a temperature-controlled organ bath chamber (typically 5-25 mL) filled with PSS maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
- **Equilibration:** The strips are placed under a basal tension (e.g., 1-2 grams) and allowed to equilibrate for a period of 1-2 hours, during which they develop spontaneous contractions. The PSS is changed periodically.
- **Drug Administration:** A cumulative concentration-response curve is generated by adding Carboprost to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M). Each concentration is allowed to take effect for a set period until a stable response is achieved before the next concentration is added.
- **Data Acquisition:** The isometric force transducer records the tension generated by the muscle strip. Contraction amplitude (force) and frequency are continuously recorded by a data acquisition system.
- **Analysis:** The contractile response at each concentration is measured and normalized to a reference (e.g., the maximum response to a high potassium solution or a baseline contraction). The data are then plotted to generate a concentration-response curve, from which parameters like EC₅₀ and E_{max} are calculated.

Effect on Bronchial Smooth Muscle

A well-documented side effect of Carboprost administration is bronchoconstriction. This effect is due to the contraction of airway smooth muscle and is particularly concerning for patients with pre-existing respiratory conditions like asthma.

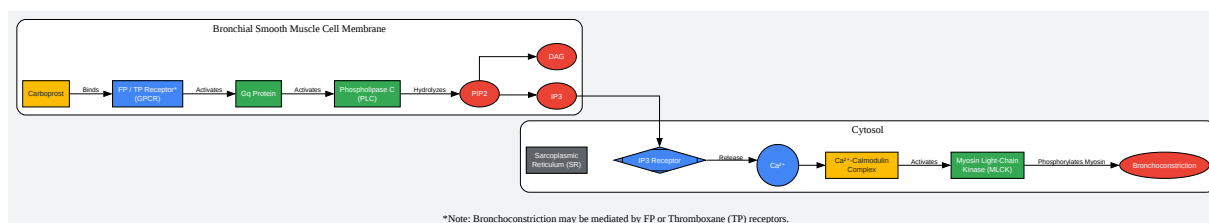
Mechanism of Action and Signaling Pathway

The mechanism of Carboprost-induced bronchoconstriction is also receptor-mediated, but the specific receptor involved may exhibit species-specific variation.

- **FP Receptor-Mediated:** In some species, such as the guinea pig, PGF₂α (the parent compound of Carboprost) causes airway contraction via the same FP receptor found in the uterus.

- Thromboxane (TP) Receptor-Mediated: In other models, such as isolated rat lungs, the bronchoconstrictive effects of PGF2 α are fully blocked by thromboxane receptor (TP receptor) antagonists, suggesting the effect is mediated through TP receptors.

Both the FP and TP receptors are Gq-protein coupled, meaning the downstream signaling cascade is largely identical to that in uterine muscle, involving the activation of PLC, generation of IP3 and DAG, and a subsequent rise in intracellular Ca²⁺ leading to muscle contraction. The primary difference lies in the initial receptor activated at the cell surface.



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Caption: Signaling pathway of Carboprost-induced bronchial smooth muscle contraction.

Quantitative Data Presentation

While specific in vitro EC50 values for Carboprost on human bronchial smooth muscle are not readily available in the literature, data from in vivo human studies using the parent compound PGF2 α provide a quantitative measure of its bronchoconstrictive potential. The PC20 value represents the provocation concentration of an agent required to cause a 20% fall in the Forced Expiratory Volume in 1 second (FEV1).

Agent	Subject Group	Parameter	Value Range (Concentration)	Side Effects Noted	Reference(s)
PGF2 α	Asthmatic & Normal	PC20	0.0001 to < 5 mg/mL (inhaled)	Cough, retrosternal irritation	

Experimental Protocols

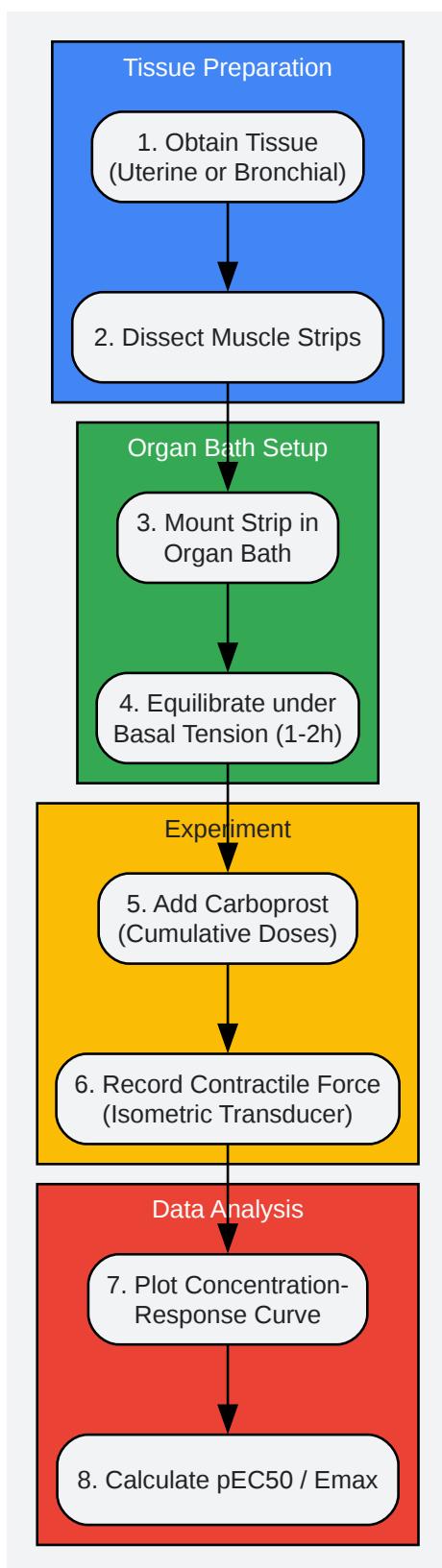
The contractile properties of Carboprost on airway smooth muscle can be assessed using an in vitro organ bath setup, similar to the one used for myometrium.

Objective: To quantify the bronchoconstrictive effect of Carboprost.

Methodology:

- **Tissue Preparation:** Segments of trachea or bronchi are obtained from laboratory animals (e.g., guinea pigs, rats) or from human lung resection tissue.
- **Dissection:** The airway is cleaned of adhering connective tissue, and either rings are cut or smooth muscle strips are dissected. For strips, the preparation is typically oriented to align with the circular smooth muscle fibers.
- **Mounting:** The tissue preparation (ring or strip) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit) at 37°C, aerated with 95% O₂ / 5% CO₂. The tissue is connected to an isometric force transducer to measure contractile force.
- **Equilibration:** The tissue is equilibrated under a resting tension for approximately 60-90 minutes until a stable baseline tone is achieved.
- **Drug Administration:** A cumulative concentration-response curve is constructed by adding Carboprost to the bath in a stepwise manner. The change in tension from the baseline is recorded for each concentration.

- **Data Acquisition and Analysis:** Contractile force is recorded continuously. The response is often expressed as a percentage of the maximum contraction induced by a reference substance, such as potassium chloride (KCl) or carbachol. EC50 and Emax values are determined from the resulting concentration-response curve.



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Caption: General experimental workflow for in vitro smooth muscle contractility studies.

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